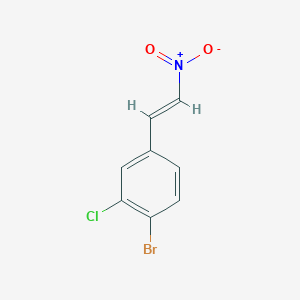
1-Bromo-2-chloro-4-(2-nitroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-4-(2-nitroethenyl)benzene is an organic compound with the molecular formula C8H5BrClNO2 It is a derivative of benzene, featuring bromine, chlorine, and nitroethenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-(2-nitroethenyl)benzene can be synthesized through a multi-step process involving the nitration of 2-bromo-4-chlorobenzaldehyde followed by a condensation reaction with nitromethane. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the formation of the nitroethenyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Bromo-2-chloro-4-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-(2-nitroethenyl)benzene involves its interaction with various molecular targets. The nitroethenyl group can participate in electrophilic aromatic substitution reactions, while the bromine and chlorine atoms can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
2-Bromo-4-chlorobenzaldehyde: Contains an aldehyde group instead of the nitroethenyl group, leading to different reactivity and applications.
1-Bromo-4-chloro-2-nitrobenzene: Similar structure but with different positioning of substituents, affecting its chemical properties and reactivity.
Uniqueness: 1-Bromo-2-chloro-4-(2-nitroethenyl)benzene is unique due to the presence of the nitroethenyl group, which imparts distinct chemical reactivity and potential applications in various fields. Its combination of bromine, chlorine, and nitroethenyl substituents makes it a versatile compound for synthetic and research purposes.
Properties
Molecular Formula |
C8H5BrClNO2 |
|---|---|
Molecular Weight |
262.49 g/mol |
IUPAC Name |
1-bromo-2-chloro-4-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H5BrClNO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H/b4-3+ |
InChI Key |
BKFRTLVDHYSKQH-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/[N+](=O)[O-])Cl)Br |
Canonical SMILES |
C1=CC(=C(C=C1C=C[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















